molecular formula C16H19NO2 B1207025 2-(3-Benzoyl-2,5-dimethylpyrrol-1-yl)propanol CAS No. 72686-25-0

2-(3-Benzoyl-2,5-dimethylpyrrol-1-yl)propanol

Cat. No. B1207025
CAS RN: 72686-25-0
M. Wt: 257.33 g/mol
InChI Key: SQHXEPLSVOTCES-UHFFFAOYSA-N
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Patent
US04233309

Procedure details

In 10 ml of methanol was dissolved 1.24 g (4.15 mmoles) of 2-(3-benzoyl-2,5-dimethylpyrrol-1-yl)-2-methylethyl acetate. Tetrahydrofuran (30 ml) and then 10 ml (10.0 mmoles) of an 1.0 N aqueous solution of sodium hydroxide was added. The mixture was stirred for 3 hours at room temperature. The solvent was distilled off under reduced pressure. The residue was extracted with 50 ml of ethyl acetate three times, and the resulting extracts were dried over anhydrous magnesium sulfate, and concentrated to afford 900 mg of a crude product. The crude product was chromatographed on a column of silica gel using cyclohexane/ethyl acetate (1/1) as an eluent to afford compound (106) (790 mg, 3.07 mmoles, 74.1%).
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(3-benzoyl-2,5-dimethylpyrrol-1-yl)-2-methylethyl acetate
Quantity
1.24 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
74.1%

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH:6]([N:8]1[C:12]([CH3:13])=[CH:11][C:10]([C:14](=[O:21])[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[C:9]1[CH3:22])[CH3:7])(=O)C.O1CCCC1.[OH-].[Na+]>CO>[C:14]([C:10]1[CH:11]=[C:12]([CH3:13])[N:8]([CH:6]([CH3:7])[CH2:5][OH:4])[C:9]=1[CH3:22])(=[O:21])[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:2.3|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
2-(3-benzoyl-2,5-dimethylpyrrol-1-yl)-2-methylethyl acetate
Quantity
1.24 g
Type
reactant
Smiles
C(C)(=O)OCC(C)N1C(=C(C=C1C)C(C1=CC=CC=C1)=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with 50 ml of ethyl acetate three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the resulting extracts were dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford 900 mg of a crude product
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on a column of silica gel

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1=C(N(C(=C1)C)C(CO)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.07 mmol
AMOUNT: MASS 790 mg
YIELD: PERCENTYIELD 74.1%
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.